An In-depth Technical Guide to Z-D-His-OH: Chemical Properties, Structure, and Application in Synthesis
An In-depth Technical Guide to Z-D-His-OH: Chemical Properties, Structure, and Application in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-carbobenzyloxy-D-histidine (Z-D-His-OH) is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][2] The carbobenzyloxy (Z or Cbz) group on the alpha-amino function provides robust protection, preventing unwanted side reactions during peptide coupling.[2] This D-enantiomer of histidine is particularly valuable in the design of peptides with specific stereochemistry, which can influence their biological activity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Z-D-His-OH, with a focus on its role in synthetic methodologies.
Chemical Properties and Structure
Z-D-His-OH is a white to light yellow crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the table below, compiled from various sources. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid | [3] |
| Synonyms | N-alpha-Cbz-D-histidine, Cbz-D-histidine | [3] |
| CAS Number | 67424-93-5 | [3] |
| Molecular Formula | C14H15N3O4 | [3][4] |
| Molecular Weight | 289.29 g/mol | [3][4] |
| Melting Point | 161-163 °C | [3] |
| Boiling Point | 616.7±55.0 °C (Predicted) | [3] |
| Density | 1.368±0.06 g/cm3 (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. | [1][3] |
| pKa | 3.35±0.10 (Predicted) | [3] |
| Optical Rotation | +24° (c=6, 6mol/L HCl) | [3] |
| InChI | InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m1/s1 | [5] |
| InChIKey | WCOJOHPAKJFUDF-GFCCVEGCSA-N | [5] |
| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O | [5] |
Experimental Protocols
The primary application of Z-D-His-OH is in peptide synthesis, where it is incorporated into a growing peptide chain. Below are representative protocols for its use in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using HBTU
This protocol describes a standard coupling cycle for adding Z-D-His-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Z-D-His-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Resin with N-terminally deprotected peptide
-
DCM (Dichloromethane)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents of Z-D-His-OH and 2.0 equivalents of HBTU in DMF. Add 4.0 equivalents of DIPEA to the solution and pre-activate for 5-10 minutes.[6]
-
Coupling: Add the activated Z-D-His-OH solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[6]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.[6]
-
Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Solution-Phase Peptide Coupling Protocol using EDC
This protocol outlines the coupling of Z-D-His-OH to an amino acid ester in solution.
Materials:
-
Z-D-His-OH
-
Amino acid or peptide ester hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA or NMM (N-Methylmorpholine)
-
DCM or DMF as solvent
-
1N HCl, saturated NaHCO3, and brine for workup
Procedure:
-
Dissolution: Dissolve Z-D-His-OH (1.0 eq) and the amino acid/peptide ester hydrochloride (1.0 eq) in DCM or DMF.
-
Activation: Add HOBt (1.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) and DIPEA (1.0 eq) to the cooled solution.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography or recrystallization.
Deprotection of the Carbobenzyloxy (Z) Group
The Z-group is typically removed by catalytic hydrogenation, which is a mild method that does not affect most other protecting groups.
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or a similar solvent
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature to suggest that Z-D-His-OH itself has a direct role in biological signaling pathways or possesses intrinsic pharmacological activity. Its primary function is as a synthetic intermediate in the creation of peptides.[1][2] The biological activity of any final peptide product will be dependent on its unique amino acid sequence and three-dimensional structure. Histidine residues within a peptide are known to be crucial for the biological function of many peptides and proteins, acting as proton donors/acceptors or participating in metal ion coordination.[2] The incorporation of D-histidine, via Z-D-His-OH, can lead to peptides with increased resistance to enzymatic degradation and potentially altered receptor binding affinities compared to their L-histidine counterparts.
Visualizations
The following diagrams illustrate the chemical structure of Z-D-His-OH and its role in a typical peptide synthesis workflow.
Conclusion
Z-D-His-OH is an essential reagent for chemists and drug development professionals engaged in the synthesis of peptides. Its well-defined chemical properties and the robust protection afforded by the carbobenzyloxy group allow for its efficient incorporation into peptide chains using standard synthetic methodologies. While Z-D-His-OH itself is not known to be biologically active, its use enables the creation of D-histidine-containing peptides, which can have significant implications for the therapeutic potential of the final molecule. The protocols and data presented in this guide offer a technical foundation for the effective use of Z-D-His-OH in research and development.
